1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone
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Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.344. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Advanced Building Blocks for Drug Discovery
Compounds with structures similar to "1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone" serve as advanced building blocks in the synthesis of conformationally restricted analogues of bioactive molecules. For instance, intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides yields 2-azabicyclo[3.2.0]heptanes, which are crucial for synthesizing restricted analogues of proline, enhancing drug discovery efforts (Druzhenko et al., 2018).
Intramolecular Reactions for Complex Molecules
The synthesis of 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines through intramolecular Michael-type additions showcases the utility of azabicyclo compounds in generating complex molecules with potential biological activities. This method indicates the flexibility and synthetic utility of such structures in producing compounds with varying activities (Gregory et al., 1985).
Chiral Auxiliaries in Asymmetric Syntheses
Enantiomerically pure bicyclic pyrrolidine derivatives, similar in complexity to the target compound, have been used efficiently as chiral auxiliaries in Michael-type reactions. This demonstrates the role of such compounds in facilitating asymmetric syntheses, crucial for producing enantiomerically pure pharmaceuticals (Martens & Lübben, 1991).
Stereoselective Synthesis of Potent Inhibitors
The stereoselective synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors, highlights the critical role of bicyclic and azabicyclic compounds in medicinal chemistry. These syntheses involve complex reactions that establish the stereochemistry of active metabolites, underscoring the importance of these structures in drug development (Chen et al., 2010).
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(19-14-5-3-6-15(19)9-8-14)12-18-11-10-13-4-1-2-7-16(13)18/h1-5,7,10-11,14-15H,6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRQQWPSUWIOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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